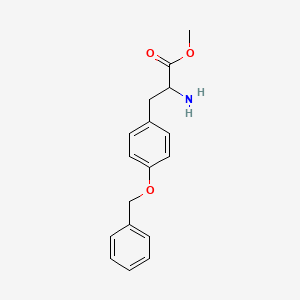

O-benzyl-L-tyrosine methyl ester

Descripción general

Descripción

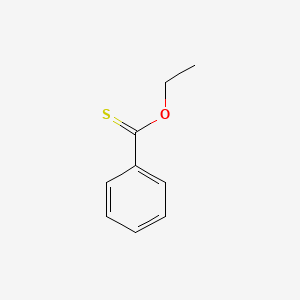

O-benzyl-L-tyrosine methyl ester is a chemical compound with the molecular formula C17H19NO3 . It is a derivative of the natural amino acid tyrosine and is used as a building block in a variety of applications, including solution-phase peptide synthesis, and the production of pharmaceuticals and other chemicals .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of a Brønsted Acidic Deep Eutectic Solvent for N-Boc deprotection . The Boc/Bn strategy, where the Boc group is used as a temporary protecting group of the amino function and Bn (benzyl) of the side chains of the amino acids, is one of the most widely used protection strategies in peptide synthesis .Molecular Structure Analysis

This compound contains a total of 41 bonds; 22 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 primary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used as a reagent for amino acid-based enantiomerically pure benzodiazepinones as anti-ischemic agents . It can also be used in the synthesis of amphiphilic block co-polypeptides, due to their potential applications in biomedical fields .Physical And Chemical Properties Analysis

Esters, including this compound, are polar but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Aplicaciones Científicas De Investigación

Photodegradation Study

- Photooxidation of Tyrosine Derivatives : A study investigated the photooxidation of tyrosine derivatives, including tyrosine benzyl ester, in different media. This research is relevant for understanding the photodynamic damage in biological environments (Criado et al., 2008).

Biomimetic Synthesis

- Marine Sponge Tyrosine Metabolites Synthesis : Research on the biomimetic synthesis of marine sponge tyrosine metabolites utilized O-benzyl protected o-tyrosine methyl ester. This synthesis approach has potential applications in natural product chemistry and drug discovery (Boehlow & Spilling, 1995).

Chemical Synthesis

Use in Peptide Synthesis : O-benzyl-L-tyrosine methyl ester has been used in the synthesis of complex peptides. The study highlights its utility in peptide synthesis, which is critical in developing therapeutic agents (Iselin et al., 1955).

Chemoselective N-alkylation : The compound was used in a study exploring chemoselective N-alkylation of di-N,O-protected tyrosine, indicating its relevance in organic synthesis and drug design (Penso et al., 2006).

Prodrug Research

Prodrug Applications : Research on L-tyrosine alkyl esters, including L-tyrosine methyl ester, suggests their use as prodrugs for L-tyrosine, which has implications for drug delivery systems (Nicolaï et al., 2011).

Brain Tyrosine Increase in Prodrugs : A study showed that L-tyrosine methyl ester is effective as a tyrosine prodrug, increasing its bioavailability, which is significant for clinical applications (Topall & Laborit, 1989).

Polymer Science

- Polymer Synthesis : this compound was used in the synthesis of chiral, biodegradable poly(ester–imide)s containing natural amino acids. This research has implications for developing new materials in polymer science (Mallakpour & Zeraatpisheh, 2013).

Sensor Development

- Fluorescent Sensor for Methyl Parathion : A study developed a fluorescent sensor for methyl parathion based on L-tyrosine methyl ester functionalized carbon dots, showcasing its potential in environmental monitoring and safety applications (Hou et al., 2015).

Safety and Hazards

Direcciones Futuras

The future directions of O-benzyl-L-tyrosine methyl ester research could involve the development of more efficient and sustainable methods for its synthesis. For instance, the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been proposed as a reaction medium plus catalyst . This strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Propiedades

IUPAC Name |

methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14/h2-10,16H,11-12,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXVIPGPIFGSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10314125, DTXSID201287017 | |

| Record name | methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Phenylmethyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908066-33-1, 57177-83-0 | |

| Record name | O-(Phenylmethyl)tyrosine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=908066-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC280761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10314125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Phenylmethyl)tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.